molecular formula C16H17N3O4 B10997285 N-[4-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide

N-[4-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B10997285
M. Wt: 315.32 g/mol
InChI Key: AQYNXMXPHFBWHM-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic and heterocyclic structures, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Acetylation: The starting material, 4-aminophenol, undergoes acetylation using acetic anhydride to form N-(4-acetylamino)phenol.

    Pyridine Ring Formation: The acetylated product is then reacted with 4-hydroxy-6-methyl-2-pyridone under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylamino)phenol: A precursor in the synthesis of the target compound.

    4-hydroxy-6-methyl-2-pyridone: Another precursor used in the synthesis.

    Acetanilide derivatives: Compounds with similar structural features and reactivity.

Uniqueness

N-[4-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H17N3O4

Molecular Weight

315.32 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetamide

InChI

InChI=1S/C16H17N3O4/c1-10-7-14(21)8-16(23)19(10)9-15(22)18-13-5-3-12(4-6-13)17-11(2)20/h3-8,21H,9H2,1-2H3,(H,17,20)(H,18,22)

InChI Key

AQYNXMXPHFBWHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CC(=O)NC2=CC=C(C=C2)NC(=O)C)O

Origin of Product

United States

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